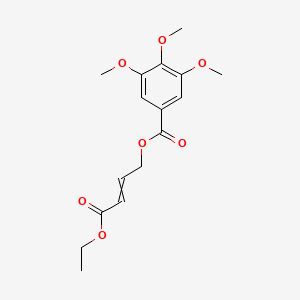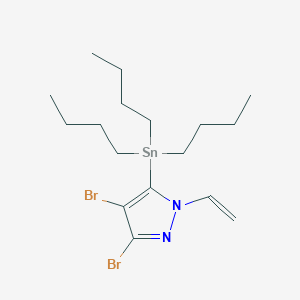
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, an ethenyl group at position 1, and a tributylstannyl group at position 5
Vorbereitungsmethoden
The synthesis of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Ethenylation: The ethenyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Stannylation: The tributylstannyl group can be introduced via a Stille coupling reaction, where a stannyl halide reacts with the pyrazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atoms at positions 3 and 4 can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group contribute to its reactivity, allowing it to form covalent bonds with target molecules. The tributylstannyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromo-1-ethenyl-5-(tributylstannyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dibromo-1-ethenyl-5-methylsulfanylpyrazole: This compound has a methylsulfanyl group instead of a tributylstannyl group, which affects its chemical properties and reactivity.
3,4-Dibromo-1-ethenyl-5-phenylpyrazole:
3,4-Dibromo-1-ethenyl-5-chloropyrazole: This compound has a chlorine atom at position 5, which alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
923035-99-8 |
|---|---|
Molekularformel |
C17H30Br2N2Sn |
Molekulargewicht |
541.0 g/mol |
IUPAC-Name |
tributyl-(4,5-dibromo-2-ethenylpyrazol-3-yl)stannane |
InChI |
InChI=1S/C5H3Br2N2.3C4H9.Sn/c1-2-9-3-4(6)5(7)8-9;3*1-3-4-2;/h2H,1H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NGDZCKXCVZEWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=NN1C=C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


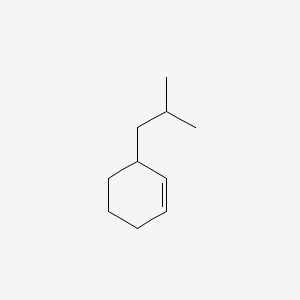

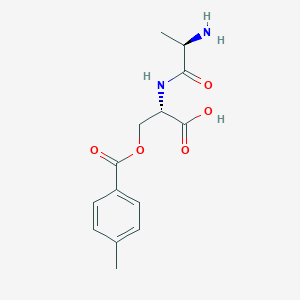
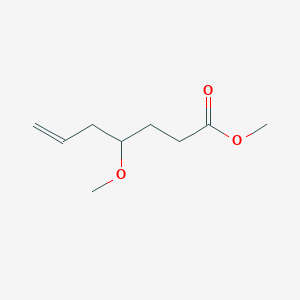
![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
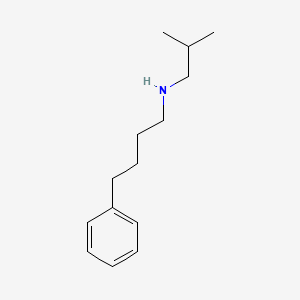
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
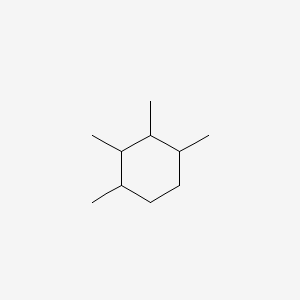
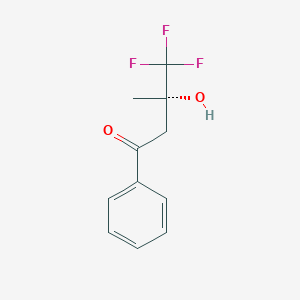
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
